An In-Depth Technical Guide to the Physicochemical Properties of 4,5-Difluoro-2-methoxybenzamide
An In-Depth Technical Guide to the Physicochemical Properties of 4,5-Difluoro-2-methoxybenzamide
Foreword: The Strategic Role of Fluorination in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed and highly effective strategy for optimizing drug-like properties.[1][2][3][4] The unique physicochemical characteristics of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, membrane permeability, binding affinity to target proteins, and acid/base properties (pKa).[1][4] It is within this context that 4,5-Difluoro-2-methoxybenzamide emerges as a compound of significant interest to researchers and drug development professionals. This guide provides a comprehensive examination of its core physicochemical properties, offering both estimated values derived from analogous structures and, crucially, robust, field-proven protocols for their empirical determination. This dual approach ensures that the researcher is equipped with not only a foundational understanding of the compound but also the practical means to validate and expand upon this knowledge in a laboratory setting.
Molecular Identity and Core Physicochemical Parameters
4,5-Difluoro-2-methoxybenzamide is a synthetically derived organic compound. Its core structure consists of a benzene ring substituted with two fluorine atoms, a methoxy group, and a primary carboxamide group.
| Identifier | Value | Source |
| IUPAC Name | 4,5-Difluoro-2-methoxybenzamide | N/A |
| CAS Number | 425702-23-4 | [5] |
| Molecular Formula | C₈H₇F₂NO₂ | [5] |
| Molecular Weight | 187.14 g/mol | [5] |
While specific experimental data for 4,5-Difluoro-2-methoxybenzamide is not widely published, we can infer its likely properties based on the well-characterized parent molecule, benzamide, and related substituted analogs. The introduction of two fluorine atoms and a methoxy group is expected to modulate these properties in predictable ways.
| Physicochemical Property | Estimated Value/Range | Rationale and Comparative Analysis |
| Melting Point (°C) | 140 - 170 | Benzamide has a melting point of 125-128 °C.[6][7] The presence of two fluorine atoms and a methoxy group will likely increase the molecular weight and potential for intermolecular interactions, thus raising the melting point. For comparison, 4-methoxybenzamide has a melting point of 164-167 °C. |
| Boiling Point (°C) | > 300 | Benzamide has a high boiling point of 288 °C.[8] The increased molecular weight and polarity of 4,5-Difluoro-2-methoxybenzamide suggest its boiling point will be significantly higher. |
| Aqueous Solubility | Sparingly Soluble | Primary amides can act as both hydrogen bond donors and acceptors, which generally imparts some water solubility.[9][10][11] However, the aromatic ring and the increased lipophilicity from the methoxy group and fluorine atoms will likely result in low water solubility. Amides are generally less soluble than comparable amines and carboxylic acids.[5][10] |
| logP (Octanol-Water Partition Coefficient) | 1.0 - 2.0 | Benzamide has a logP of 0.64.[7][8] The two fluorine atoms and the methoxy group will increase the lipophilicity of the molecule, leading to a higher logP value. |
| pKa (Acid Dissociation Constant) | ~17 (Amide N-H) | The amide proton is very weakly acidic, with the pKa of benzamide in water being approximately 17. The electron-withdrawing effects of the fluorine atoms may slightly decrease this value, making it a slightly stronger acid, though it will remain very weak. |
Synthesis of 4,5-Difluoro-2-methoxybenzamide
A common and reliable method for the synthesis of primary benzamides is the conversion of the corresponding benzoic acid to an acyl chloride, followed by reaction with ammonia.[12][13]
Synthetic Workflow Diagram
Caption: Synthetic route from benzoic acid to benzamide.
Experimental Protocol for Synthesis
This protocol describes a two-step synthesis of 4,5-Difluoro-2-methoxybenzamide from 4,5-Difluoro-2-methoxybenzoic acid.
Step 1: Formation of 4,5-Difluoro-2-methoxybenzoyl Chloride
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4,5-Difluoro-2-methoxybenzoic acid.
-
In a fume hood, carefully add an excess of thionyl chloride (SOCl₂) (e.g., 2-3 molar equivalents).
-
Heat the reaction mixture to reflux and maintain for 1-2 hours, or until the evolution of HCl gas ceases.
-
Allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride under reduced pressure. The resulting crude 4,5-Difluoro-2-methoxybenzoyl chloride can be used in the next step without further purification.
Step 2: Amidation to form 4,5-Difluoro-2-methoxybenzamide
-
Cool the flask containing the crude acyl chloride in an ice bath.
-
Slowly and carefully add an excess of concentrated aqueous ammonia (ammonium hydroxide) with vigorous stirring. A precipitate will form.
-
Continue stirring at room temperature for 1-2 hours to ensure the reaction goes to completion.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold water to remove any ammonium salts.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield pure 4,5-Difluoro-2-methoxybenzamide.
Experimental Determination of Physicochemical Properties
The following sections provide detailed, standardized protocols for the experimental determination of key physicochemical properties. These methods are designed to be self-validating and are grounded in established laboratory practices.
Melting Point Determination via the Capillary Method
The melting point is a fundamental indicator of a compound's purity. A sharp melting range typically signifies a pure substance.
Caption: Workflow for melting point determination.
-
Sample Preparation : Ensure the 4,5-Difluoro-2-methoxybenzamide sample is completely dry and finely powdered.[14]
-
Capillary Loading : Tap the open end of a capillary melting point tube into the powdered sample. Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end to a height of 2-3 mm.[8][15]
-
Apparatus Setup : Place the loaded capillary tube into the heating block of a calibrated melting point apparatus.[15][16]
-
Rapid Heating : If the approximate melting point is known, rapidly heat the block to a temperature about 15-20°C below the expected melting point.[15]
-
Slow Heating : Decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium.[8][14]
-
Record Initial Temperature : Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid is visible.[15]
-
Record Final Temperature : Continue heating at the slow rate and record the temperature when the entire sample has melted into a clear liquid.[14][15]
-
Reporting : The melting point is reported as the range between the initial and final temperatures. A pure compound should have a sharp melting range of 1-2°C.
Aqueous Solubility Determination via the Shake-Flask Method
The shake-flask method is the gold standard for determining thermodynamic solubility, providing a measure of a compound's solubility at equilibrium.[17][18]
Caption: Workflow for shake-flask solubility determination.
-
Preparation : Add an excess amount of solid 4,5-Difluoro-2-methoxybenzamide to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial. The excess solid is crucial to ensure equilibrium is reached with the solid phase present.[18]
-
Equilibration : Place the vials in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the samples for a sufficient period to reach equilibrium, typically 24 to 48 hours.[13][19]
-
Phase Separation : After equilibration, separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation at high speed or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).[20]
-
Quantification : Carefully take an aliquot of the clear supernatant and dilute it with a suitable solvent. Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS), against a standard curve of known concentrations.[13][20]
-
Reporting : The solubility is reported as the concentration of the compound in the saturated solution, typically in units of µg/mL or µM.
LogP Determination via RP-HPLC
The octanol-water partition coefficient (LogP) is a critical measure of a compound's lipophilicity. A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method provides a rapid and reliable estimation of LogP.[6][7][21][22]
Caption: Workflow for LogP determination by RP-HPLC.
-
System Setup : Use an HPLC system with a C18 reverse-phase column. The mobile phase is typically a mixture of an organic solvent (e.g., methanol or acetonitrile) and water or buffer.
-
Calibration Standards : Select a series of 5-7 commercially available compounds with well-established LogP values that span a range bracketing the expected LogP of the test compound.[7]
-
Chromatographic Runs : Inject each standard and the test compound (4,5-Difluoro-2-methoxybenzamide) onto the column under isocratic mobile phase conditions. Record the retention time (t_R) for each compound. Also, determine the column dead time (t_0) by injecting a non-retained compound (e.g., uracil).
-
Calculate Retention Factor (k') : For each compound, calculate the retention factor using the formula: k' = (t_R - t_0) / t_0.
-
Generate Calibration Curve : Plot the logarithm of the retention factor (log k') for the standards against their known LogP values. Perform a linear regression to obtain a calibration curve.[6]
-
Determine LogP : Calculate the log k' for 4,5-Difluoro-2-methoxybenzamide and use the equation of the linear regression from the calibration curve to determine its LogP value.
Spectroscopic Characterization
Spectroscopic analysis is indispensable for confirming the identity and structure of a synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR : The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons, and the amide protons. The aromatic protons will exhibit complex splitting patterns due to coupling with each other and with the fluorine atoms. The amide protons (NH₂) may appear as a broad singlet. In DMSO-d₆, the chemical shifts of the NH protons are typically observed at higher ppm values.[23][24]
-
¹³C NMR : The carbon NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbons attached to fluorine will appear as doublets due to C-F coupling. The carbonyl carbon of the amide will appear downfield, typically in the range of 165-175 ppm.[18][25][26]
Infrared (IR) Spectroscopy
The IR spectrum of 4,5-Difluoro-2-methoxybenzamide, as a primary amide, is expected to show characteristic absorption bands:[27]
-
N-H Stretching : Two bands in the region of 3400-3180 cm⁻¹ corresponding to the asymmetric and symmetric stretching of the N-H bonds.[14][28]
-
C=O Stretching (Amide I band) : A strong absorption band around 1680-1650 cm⁻¹.[14][27]
-
N-H Bending (Amide II band) : An absorption in the region of 1650-1620 cm⁻¹.[27]
-
C-F Stretching : Strong absorptions in the fingerprint region, typically between 1350-1100 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
-
Molecular Ion Peak (M⁺) : In an electron ionization (EI) mass spectrum, the molecular ion peak should be observed at an m/z corresponding to the molecular weight of the compound (187.14).
-
Fragmentation Pattern : Common fragmentation pathways for benzamides include the loss of the amino group (-NH₂) to form a stable benzoyl cation.[29][30] Further fragmentation of the aromatic ring can also occur.
Conclusion and Future Directions
This technical guide has provided a comprehensive overview of the known and predicted physicochemical properties of 4,5-Difluoro-2-methoxybenzamide. While a full experimental dataset for this specific molecule is not yet publicly available, the detailed, robust protocols outlined herein provide a clear and reliable pathway for its complete characterization. The strategic placement of difluoro and methoxy substituents on the benzamide scaffold makes this a molecule of considerable interest for further investigation, particularly within the fields of medicinal chemistry and materials science. The systematic application of these validated experimental methods will be crucial in unlocking its full potential and guiding its future applications.
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